molecular formula C22H17N3O B5088938 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide

4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide

Katalognummer B5088938
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: AUDMNFRPEZPOKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide is a compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in mediating synaptic plasticity and learning and memory processes in the brain. The purpose of

Wirkmechanismus

The 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine. The NR2B subunit of the 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide receptor is particularly important in mediating long-term potentiation, a process that underlies learning and memory. 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide selectively binds to the NR2B subunit and blocks its activation by glutamate, thus reducing the magnitude of synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide can reduce the magnitude of long-term potentiation in the hippocampus, a brain region important for learning and memory processes. This compound has also been shown to reduce pain sensitivity in animal models, suggesting a potential role in the treatment of chronic pain. Additionally, 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide in lab experiments is its selectivity for the NR2B subunit of the 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide receptor, which allows for more precise manipulation of synaptic plasticity. However, one limitation of this compound is its relatively low potency compared to other NR2B antagonists, which may limit its effectiveness in certain experimental paradigms.

Zukünftige Richtungen

For research on 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide include investigating its potential therapeutic applications in neurological and psychiatric disorders, as well as further elucidating its mechanism of action and physiological effects. Additionally, studies could explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, the development of more potent and selective NR2B antagonists could lead to the discovery of novel treatments for a range of neurological and psychiatric disorders.

Synthesemethoden

The synthesis of 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide involves the reaction of 2-amino-3-nitroquinoxaline with 3-(2-bromoacetyl)phenylboronic acid, followed by reduction of the nitro group and subsequent coupling with 4-methylbenzoic acid. The final product is obtained through recrystallization from ethanol.

Wissenschaftliche Forschungsanwendungen

The selective antagonism of the NR2B subunit of the 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide receptor by 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide has been shown to have potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. Additionally, this compound has been used in studies investigating the role of the 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide receptor in pain perception, addiction, and neuroprotection.

Eigenschaften

IUPAC Name

4-methyl-N-(3-quinoxalin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-15-9-11-16(12-10-15)22(26)24-18-6-4-5-17(13-18)21-14-23-19-7-2-3-8-20(19)25-21/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDMNFRPEZPOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.